

# The Discovery and Enduring Legacy of Ethyl Mandelate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ethyl mandelate

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## Abstract

**Ethyl mandelate**, the ethyl ester of mandelic acid, has carved a significant niche in the landscape of organic chemistry and pharmaceutical development. Since its likely initial synthesis following the advent of Fischer-Speier esterification in the late 19th century, this chiral molecule has been a cornerstone in asymmetric synthesis, serving as a valuable building block for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with **ethyl mandelate**. It consolidates quantitative physical and spectroscopic data, details the foundational synthesis methodology, and illustrates the logical progression of its synthesis and stereochemical considerations through diagrammatic representations.

## Introduction

**Ethyl mandelate** (ethyl 2-hydroxy-2-phenylacetate) is an aromatic alpha-hydroxy ester that has garnered considerable attention for its utility as a chiral precursor in the synthesis of a wide array of pharmaceuticals. Its importance lies in the stereocenter at the alpha-position, which makes it a valuable chiral pool starting material. The differential biological activity of the (R)- and (S)-enantiomers of many drug molecules necessitates their enantiomerically pure synthesis, a process in which **ethyl mandelate** and its derivatives often play a pivotal role. This guide delves into the historical context of its discovery, presents its key physicochemical and

spectroscopic properties in a structured format, and provides a detailed experimental protocol for its classic synthesis.

## Discovery and Historical Context

The discovery of **ethyl mandelate** is intrinsically linked to the groundbreaking work of Emil Fischer and Arthur Speier on the esterification of carboxylic acids. In 1895, they published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification[1][2]. This method provided a direct and efficient route to esters, and it is highly probable that the first synthesis of **ethyl mandelate** from mandelic acid and ethanol was achieved using this very technique shortly after its discovery.

Mandelic acid itself was discovered earlier, in 1831, by the German pharmacist Ferdinand Ludwig Winckler. He isolated it from the hydrolysis of amygdalin, a component of bitter almonds. The name "mandelic acid" is derived from the German word "Mandel" for almond.

Subsequent research in the early 20th century focused on the stereochemical aspects of **ethyl mandelate**. The work of chemists like Alex. McKenzie and H. Wren included studies on the racemization of optically active ethyl l-mandelate, contributing to the understanding of the stereochemical stability and transformations of this chiral ester. The phenomenon of Walden inversion, first observed by Paul Walden in 1896, provided the theoretical framework for understanding how the stereochemical configuration at the chiral center of molecules like **ethyl mandelate** could be inverted during chemical reactions[3][4].

## Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for **ethyl mandelate** is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of **Ethyl Mandelate**

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[5]
Molecular Weight	180.20 g/mol	[5]
Appearance	Colorless to light yellow liquid or solid	[6]
Melting Point	34-37 °C	[7]
Boiling Point	253-255 °C (at 760 mmHg)	[8]
133 °C (at 11 mmHg)	[7]	
Density	1.115 g/mL at 25 °C	[8]
Refractive Index (n <sup>20</sup> /D)	1.512	[8]
(R)-(-)-Ethyl Mandelate		
Optical Rotation [α] <sup>20</sup> /D	-134° (c=1 in CHCl <sub>3</sub> )	[9]
(S)-(+)-Ethyl Mandelate		
Optical Rotation [α] <sup>20</sup> /D	+134° (c=1 in CHCl <sub>3</sub> )	

Table 2: Spectroscopic Data of **Ethyl Mandelate**

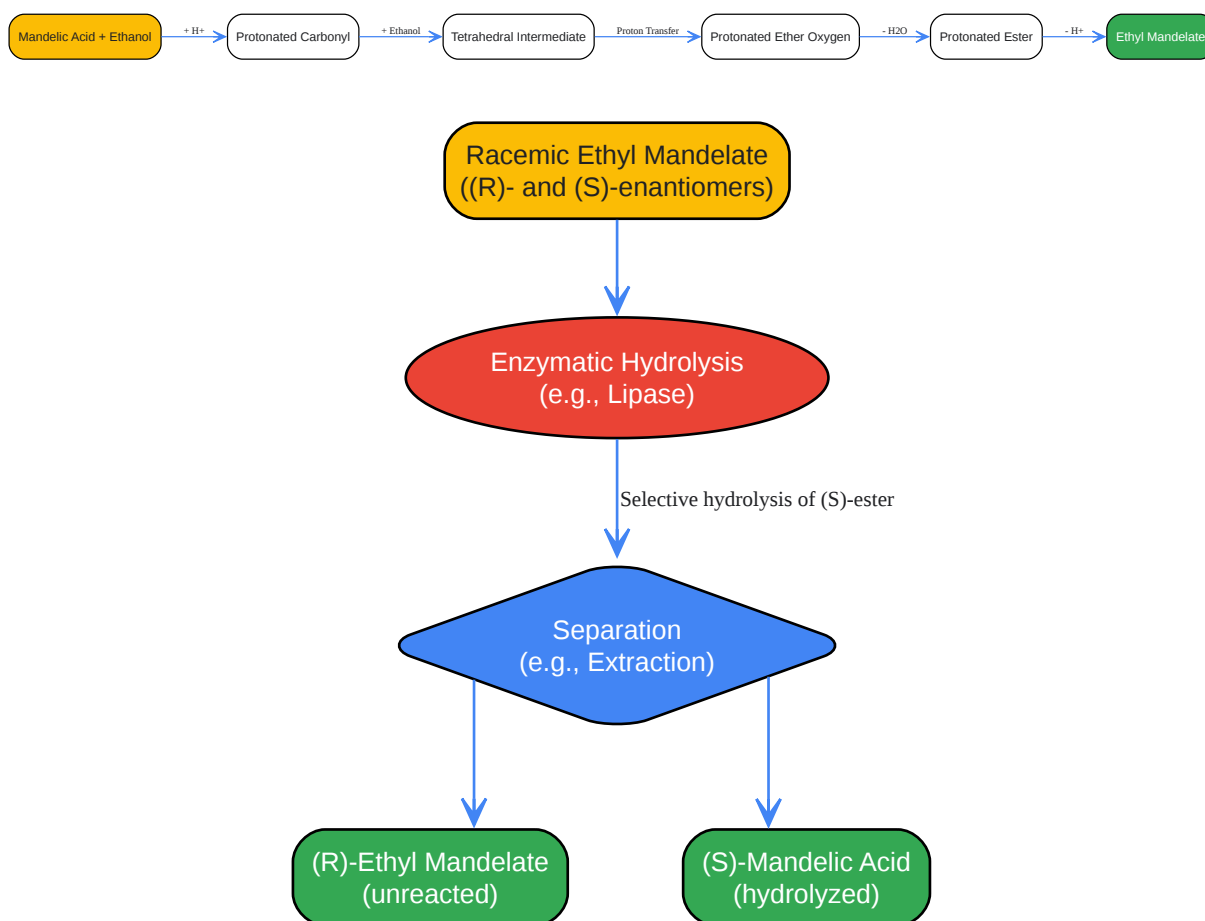
Spectrum Type	Key Peaks/Shifts ( $\delta$ in ppm)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	1.25 (t, 3H, $-\text{CH}_2\text{CH}_3$ ), 3.5 (d, 1H, $-\text{OH}$ ), 4.20 (q, 2H, $-\text{CH}_2\text{CH}_3$ ), 5.15 (s, 1H, $-\text{CH}(\text{OH})-$ ), 7.30-7.45 (m, 5H, Ar-H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	14.1 ( $-\text{CH}_2\text{CH}_3$ ), 62.5 ( $-\text{CH}_2\text{CH}_3$ ), 72.5 ( $-\text{CH}(\text{OH})-$ ), 126.5, 128.5, 128.6 (Ar-CH), 138.5 (Ar-C), 174.5 ( $-\text{C}=\text{O}$ )
Infrared (IR) ( $\text{cm}^{-1}$ )	$\sim 3450$ (O-H stretch, broad), $\sim 3050$ (Ar C-H stretch), $\sim 2980$ (Aliphatic C-H stretch), $\sim 1735$ ( $\text{C}=\text{O}$ stretch, ester), $\sim 1200$ , $\sim 1100$ (C-O stretch)
Mass Spectrum (MS) m/z	180 ( $\text{M}^+$ ), 107, 79, 77

## Experimental Protocols

### Synthesis of Racemic Ethyl Mandelate via Fischer-Speier Esterification

This protocol describes a classic and reliable method for the preparation of racemic **ethyl mandelate**.

Reaction Scheme:



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